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molecular formula C9H12ClNO2S B8724971 4-((Dimethylamino)methyl)benzene-1-sulfonyl chloride

4-((Dimethylamino)methyl)benzene-1-sulfonyl chloride

Cat. No. B8724971
M. Wt: 233.72 g/mol
InChI Key: FKELBQFILCLPSM-UHFFFAOYSA-N
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Patent
US06559167B1

Procedure details

N,N-Dimethyl benzylamine (7 ml) was dissolved in 40 ml of dichloromethane and chlorosulfonic acid (12 ml) was slowly added at 0° C. The reaction mixture was stirred at room temperature for 4 hours. The reaction mixture was poured into ice to give solids, which was collected by filtration. 2.63 g of the titled compound was obtained. Additional crops (1.34 g) was obtained from the dichloromethane extraction of the filtrate.
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)[CH3:3].[Cl:11][S:12](O)(=[O:14])=[O:13]>ClCCl>[CH3:1][N:2]([CH2:4][C:5]1[CH:10]=[CH:9][C:8]([S:12]([Cl:11])(=[O:14])=[O:13])=[CH:7][CH:6]=1)[CH3:3]

Inputs

Step One
Name
Quantity
7 mL
Type
reactant
Smiles
CN(C)CC1=CC=CC=C1
Name
Quantity
40 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
12 mL
Type
reactant
Smiles
ClS(=O)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction mixture was poured into ice
CUSTOM
Type
CUSTOM
Details
to give solids, which
FILTRATION
Type
FILTRATION
Details
was collected by filtration

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CN(C)CC1=CC=C(C=C1)S(=O)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 2.63 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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